molecular formula C16H14N4S B4587677 2-Amino-4-phenyl-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile

2-Amino-4-phenyl-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile

Cat. No.: B4587677
M. Wt: 294.4 g/mol
InChI Key: YUAPYHWWJAORQB-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile is a high-value, polyfunctional pyridine derivative that serves as a critical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the class of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which are widely recognized for their versatile biological activities and are synthesized via multicomponent reactions of malononitrile . This specific chemical structure is of significant interest for developing novel therapeutic agents. Research into analogous compounds within this family has demonstrated potent inhibitory activity against the α-glucosidase enzyme, a key target for managing diabetes mellitus . In particular, closely related derivatives have shown IC50 values in the low micromolar range, representing a inhibitory strength many folds greater than the standard acarbose . The scaffold's utility extends to other pharmacological domains, including acting as a partial agonist for adenosine receptors (ARs) such as A1 and A2B subtypes, which are relevant for cardiovascular diseases . Furthermore, the core structure is a building block for non-nucleoside agonists with low nanomolar activity and improved selectivity, underpinning its importance in preclinical development . The presence of multiple functional groups, including the amino group, nitriles, and the propylsulfanyl moiety, makes this compound a versatile intermediate for further chemical exploration and optimization. It is offered for research purposes to support the advancement of chemical biology and drug discovery projects. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-amino-4-phenyl-6-propylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c1-2-8-21-16-13(10-18)14(11-6-4-3-5-7-11)12(9-17)15(19)20-16/h3-7H,2,8H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAPYHWWJAORQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-phenyl-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile typically involves a multi-component reaction. One common method is the condensation of aldehydes, malononitrile, and thiols in the presence of a base or a Lewis acid. For example, the use of triethylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene, or piperidine as bases, and ZnCl2 or silica nanoparticles as Lewis acids, has been reported to yield good results .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction is typically carried out in aqueous ethanol, and the catalyst can be recycled and reused, making the process more environmentally friendly .

Chemical Reactions Analysis

Table 1: Representative Synthetic Conditions

CatalystSolventTemperatureYield (%)Reference
TriethylamineEthanolReflux17–49
l-ArginineWaterReflux81–96
BetaineMethanolReflux90–96

Key steps include:

  • Imine formation between aldehydes and malononitrile.

  • Thiol addition to generate intermediate thioethers.

  • Cyclization to form the pyridine ring .

Sulfanyl Group Modifications

The propylsulfanyl (-S-C₃H₇) group undergoes nucleophilic substitution or oxidation :

  • Alkylation : Reaction with alkyl halides forms extended thioethers.

  • Oxidation : H₂O₂ or other oxidants convert -S- to sulfoxide (-SO-) or sulfone (-SO₂-) .

Amino and Cyano Group Reactivity

  • Amino group : Participates in Schiff base formation with aldehydes or ketones.

  • Cyano groups : Serve as electrophilic sites for nucleophilic additions (e.g., hydrolysis to amides or carboxylic acids) .

Derivatization for Bioactive Compounds

The compound’s scaffold is used to synthesize derivatives with enhanced biological activity:

  • Anti-cancer agents : Substituents at the 4-phenyl and 6-sulfanyl positions influence cytotoxicity. For example, derivative 5o (with a 3,4-dimethoxyphenyl group) showed potent activity against glioblastoma cells .

  • Adenosine receptor ligands : Modifying the sulfanyl chain and phenyl ring alters receptor affinity and efficacy .

Table 2: Bioactivity of Select Derivatives

DerivativeModificationBioactivity (IC₅₀)Reference
5o3,4-Dimethoxyphenyl0.8 μM (glioblastoma)
83-Fluorophenyl24 nM (A₁ receptor)

Analytical Characterization

  • NMR : ¹H NMR signals for aromatic protons appear at δ 7.3–8.0 ppm, while NH₂ protons resonate as broad singlets near δ 7.9 ppm .

  • FT-IR : Stretching vibrations for -CN (~2200 cm⁻¹) and -NH₂ (~3400 cm⁻¹) confirm functional groups .

Challenges and Optimizations

  • Low yields in early methods (e.g., 17–49% with triethylamine) were improved using green catalysts like l-arginine (81–96%) .

  • Solvent systems : Water or methanol enhances reaction efficiency and reduces toxicity .

Mechanism of Action

The mechanism by which 2-amino-4-phenyl-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile exerts its effects is primarily through its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of these compounds are highly dependent on substituents at C4 (aryl group) and C6 (thioether or other groups). Key analogs include:

Compound Name C4 Substituent C6 Substituent Yield (%) Melting Point (°C) Key Properties/Activities
2-Amino-4-phenyl-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile Phenyl Propylsulfanyl (S-Pr) N/A* N/A* Expected moderate lipophilicity for membrane permeability
2-Amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile (4a) Phenyl Phenylthio (S-Ph) 91 240–245 High melting point due to planar S-Ph group; cytotoxic (CDK2 inhibition)
2-Amino-4-(4-methoxyphenyl)-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile 4-Methoxyphenyl Phenylsulfanyl (S-Ph) 76 290–292 97.6% corrosion inhibition efficiency in HCl
2-Amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-[4-(prop-2-en-1-yloxy)phenyl]pyridine-3,5-dicarbonitrile 4-Allyloxyphenyl Imidazol-2-ylmethylthio 87 238–240 Potent hA2B receptor agonist (EC50 = 27 nM)
2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile 4-Chlorophenyl Pyrrolidinyl N/A N/A Antiviral activity (HIV reverse transcriptase inhibition)
Key Trends:
  • C6 Thioether Groups: Phenylthio (S-Ph): Enhances planarity and π-π stacking, improving cytotoxicity (e.g., CDK2 inhibition) . Heterocyclic thioethers (e.g., imidazolyl): Enable receptor-specific interactions (e.g., adenosine A2B receptor agonism) .
  • C4 Aryl Groups :

    • Electron-donating groups (e.g., methoxy) improve corrosion inhibition .
    • Bulky substituents (e.g., allyloxyphenyl) may sterically hinder enzyme binding but enhance receptor selectivity .
Cytotoxicity and Anticancer Potential:
  • CDK2 Inhibition : Derivatives with phenylthio groups (e.g., 4a) show strong docking affinity for CDK2, a key regulator of cell cycle progression .
  • Selectivity : Propylsulfanyl analogs may offer balanced solubility and target affinity compared to bulkier substituents.
Receptor Modulation:
  • Adenosine Receptors: Imidazolylmethylthio derivatives (e.g., ) exhibit nanomolar efficacy at hA2B receptors, making them candidates for inflammatory and cancer therapies.
Corrosion Inhibition:

Methoxyphenyl-substituted analogs demonstrate near-complete inhibition of metal corrosion in acidic environments, linked to their electron-rich aromatic systems .

Biological Activity

2-Amino-4-phenyl-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile is a member of the pyridine derivative family, which has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties that may be beneficial in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4SC_{16}H_{14}N_{4}S, with a molecular weight of 302.37 g/mol. Its structure includes a pyridine ring substituted with amino, phenyl, and propylsulfanyl groups, along with two cyano groups at positions 3 and 5.

Biological Activities

Recent studies highlight several biological activities associated with this compound:

  • Antimicrobial Activity :
    • Derivatives of related pyridine compounds have shown significant antimicrobial properties against various bacterial strains. For instance, compounds with similar scaffolds demonstrated activity against Escherichia coli and Staphylococcus aureus with minimal inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .
  • Anti-inflammatory Effects :
    • Research indicates that pyridine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . This suggests that this compound may possess anti-inflammatory properties.
  • Neuroprotective Potential :
    • Some studies have explored the neuroprotective effects of similar compounds in models of neuroinflammation and neurodegeneration. The inhibition of pro-inflammatory cytokines suggests a potential role for this compound in treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of 2-amino-4-phenyl-6-(propylsulfanyl)pyridine derivatives typically involves multi-component reactions (MCRs). These methods allow for the efficient construction of complex structures from simpler reagents, enhancing the diversity of potential derivatives that can be synthesized for biological testing .

Compound Synthesis Method Biological Activity
This compoundMulti-component reactionAntimicrobial, anti-inflammatory
Related pyridine derivativesPseudo-four-component reactionNeuroprotective effects

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial activity of several pyridine derivatives, including those similar to 2-amino-4-phenyl-6-(propylsulfanyl)pyridine. Results indicated that certain modifications could enhance activity against resistant bacterial strains .
  • Neuroinflammation Model :
    In vitro assays demonstrated that compounds derived from the pyridine scaffold inhibited the production of pro-inflammatory cytokines in microglial cells, suggesting their potential as neuroprotective agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-4-phenyl-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile?

  • Methodology : The compound is typically synthesized via multicomponent reactions. A common approach involves reacting aldehydes, malononitrile, and thiophenol derivatives under solvent-free conditions using magnetic catalysts like Fe₃O₄@CoII-Schiff base complexes. For example, Fe₃O₄@CoII (macrocyclic ligand) enables efficient one-pot synthesis with yields >75% under optimized conditions . Alternative methods include sequential bromination, cyanation, and amination of pyridine precursors, with reaction parameters (e.g., catalysts, temperature) critical for controlling regioselectivity .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.4–7.6 ppm, amino protons at δ 7.2 ppm) and distinguish between thioether and cyano groups .
  • IR Spectroscopy : Absorptions at ~2225 cm1^{-1} (C≡N stretch) and ~1623 cm1^{-1} (C=N) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 263.3 for C15_{15}H13_{13}N5_5) confirm molecular weight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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